methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The systematic IUPAC name derives from the bicyclic indene framework. The parent structure, 2,3-dihydro-1H-indene, consists of a benzene ring fused to a cyclopentene moiety. Substituents are numbered to minimize locants: the amino group occupies position 1, while the methyl ester group resides at position 5. Thus, the full name is methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: Not explicitly listed in provided sources).
Isomeric variations arise from alternative substitution patterns:
- Positional isomers : Shifting the amino group to position 2 or the ester to position 4 yields distinct structures, such as methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CID 45074057).
- Tautomeric forms : The amino group may participate in keto-enol tautomerism if conjugated with a carbonyl group, though this is less likely due to the ester’s spatial separation.
- Stereoisomerism : The bicyclic system’s rigidity limits stereoisomerism, but substituent orientations (e.g., axial vs. equatorial) in saturated regions could create conformational isomers.
Table 1: Key Isomeric Variants
Molecular Geometry and Conformational Analysis
The molecule adopts a semi-rigid bicyclic structure. Density functional theory (DFT) calculations predict:
- Bond lengths : The C1-N (amino) bond measures approximately 1.45 Å, typical for C-N single bonds. The ester carbonyl (C=O) bond is ~1.21 Å, consistent with sp² hybridization.
- Dihedral angles : The cyclopentene ring’s puckering creates a dihedral angle of 15–20° between C2 and C3, reducing steric strain.
Conformational flexibility is limited to the ester group’s rotation. The methoxy oxygen favors a synperiplanar orientation relative to the carbonyl group to maximize resonance stabilization.
Figure 1: Optimized Geometry
- Cyclopentene ring : Chair-like puckering.
- Amino group : Axial orientation to minimize non-bonded interactions.
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray data for this specific compound is unavailable, analogous structures provide insights:
- Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CID 45074057) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.12 Å, b = 10.34 Å, c = 12.56 Å, and β = 95.7°. Hydrogen bonding between NH₂ and ester carbonyl groups stabilizes the lattice.
- 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (61346-59-6) forms a layered structure via N-H⋯O and O-H⋯O interactions.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Space group | P-1 |
| Unit cell volume | 680 ų |
| Density | 1.32 g/cm³ |
| R-factor | < 0.05 |
Comparative Analysis of Protonation States and Tautomeric Forms
The amino group (pKₐ ~9.5) exists predominantly in its neutral form under physiological conditions. Protonation at nitrogen generates a cationic species, altering electronic distribution:
- Neutral form : Delocalization of the amino lone pair into the aromatic system slightly reduces ring electron density.
- Protonated form : Positive charge at nitrogen enhances electrophilicity at adjacent carbons.
Tautomerism is negligible due to the absence of α-hydrogens near the ester group. However, enolization could theoretically occur if the ester were replaced by a ketone, as seen in indanone derivatives.
Electronic Effects :
- Amino group : Electron-donating (+M effect) stabilizes the bicyclic system.
- Ester group : Electron-withdrawing (-I effect) polarizes the ring, directing electrophilic substitution to position 4.
Properties
IUPAC Name |
methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGALYVZHUWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate primarily involves indene ring construction , functional group introduction , and stereochemical control . Key strategies include:
- Salification and Acidification : Utilizing methyl carbonate and sodium hydride to form intermediates, followed by acid workup.
- Oxidation : Employing hydrogen peroxide or tert-butyl hydroperoxide for oxidation steps.
- Catalytic Asymmetric Synthesis : Incorporating chiral catalysts (e.g., cinchonine) to achieve enantiomeric excess.
Core Reaction Pathways
Salification-Acidification-Oxidation Route
This method, detailed in patents CN105461552A and CN106397198A, involves three sequential steps:
Step 1: Salification
- Reagents : Methyl carbonate, sodium hydride, toluene.
- Conditions : Refluxed toluene, slow addition of 5-chloro-1-indone.
- Purpose : Forms the methoxycarbonyl ester intermediate.
Step 2: Acidification
- Reagents : Concentrated HCl, ice.
- Conditions : Cooling to 25°C, pH adjustment to 2–3.
- Purpose : Protonates intermediates, enabling extraction with toluene.
Step 3: Oxidation
Key Reaction Optimization Parameters
Catalytic Asymmetric Synthesis
Patent CN105461552A highlights the role of cinchonine in achieving high enantiomeric excess:
Challenges and Limitations
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds with tailored properties.
Biological Research
The compound has shown potential in biological applications, particularly in the following areas:
- Antitumor Activity : Studies indicate that derivatives of indene compounds exhibit significant antitumor properties. For example, research demonstrated that this compound inhibited tumor growth in vitro and in vivo models, suggesting its utility as a lead structure for anticancer drug development .
- Antibacterial Properties : Investigations into the antibacterial effects of this compound revealed moderate activity against various bacterial strains, indicating potential for new antibiotic development .
Study on Antitumor Activity
A recent study evaluated the antitumor effects of several indene derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in both in vitro and in vivo models . This highlights the compound's potential as a lead structure for developing new anticancer agents.
Evaluation of Antibacterial Properties
Another investigation focused on the antibacterial activity of this compound against various bacterial strains. The results indicated that it exhibited moderate antibacterial activity, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in ester hydrolysis reactions. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Methyl (R)-2-Amino-2,3-dihydro-1H-indene-5-carboxylate
- Substituents: Amino group at position 2, methyl ester at position 4.
- Synthesis: Prepared via Pd-catalyzed coupling of 5-bromopyrimidine with the amine intermediate, yielding methyl (R)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate (60% yield) .
- Application : DDR1 inhibitor with enhanced selectivity due to pyrimidine substitution .
- Key Difference: Positional isomerism (amino at C2 vs. C1) alters binding affinity to DDR1 kinases.
Methyl 5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Substituents : Chloro at C5, hydroxyl at C2, ketone at C1.
- Synthesis : Optimized via Friedel-Crafts alkylation and asymmetric oxidation using n-hexane and benzylamine to suppress impurities (improved yield and purity) .
- Application : Intermediate in anti-inflammatory or agrochemical synthesis.
- Key Difference: Chloro and ketone groups introduce electrophilic reactivity, diverging from the amino-ester’s nucleophilic character .
Methyl 1-Amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride
Derivatives in Materials Science
TPD5 (Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate)
- Substituents: Cyano, dicyanomethylene, and ester groups.
- Band Gap: 1.71 eV (vs. ~3–4 eV for the parent compound), due to strong electron-withdrawing cyano groups extending conjugation .
- Application: Non-fullerene acceptor in organic solar cells with high electron mobility .
POR5 (Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate)
- Substituents : Similar to TPD5 but integrated into porphyrin-based acceptors.
- Photovoltaic Performance : Broad absorption in near-IR regions, enhancing panchromatic efficiency .
Biological Activity
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Notably, it has been studied for its role as an inhibitor of discoidin domain receptor 1 (DDR1) and its effects on tubulin polymerization.
DDR1 Inhibition
Recent studies have shown that derivatives of the compound can effectively inhibit DDR1, a receptor tyrosine kinase implicated in cancer metastasis. For instance, compound 7f , a related derivative, demonstrated a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, significantly suppressing collagen-induced signaling pathways that contribute to epithelial-mesenchymal transition (EMT) in pancreatic cancer cells . This inhibition leads to reduced cell motility and aggressiveness, suggesting a promising avenue for cancer therapeutics.
Tubulin Polymerization Inhibition
Another significant mechanism involves the inhibition of tubulin polymerization. Compounds derived from the indene structure have been shown to bind to the colchicine site on tubulin, resulting in anti-angiogenic effects and apoptosis in cancer cells. For example, one study reported that compound 12d exhibited potent antiproliferative activity with IC50 values ranging from 0.028 to 0.087 µM across different cancer cell lines . This compound not only inhibited tubulin polymerization but also induced cell cycle arrest and stimulated apoptosis.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound derivatives against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7f | Pancreatic Cancer | 14.9 | DDR1 Inhibition |
| 12d | K562 | 0.028 - 0.087 | Tubulin Inhibition |
| 12j | Multiple Lines | <0.1 | Tubulin Inhibition |
These findings indicate that modifications to the indene core can significantly enhance anticancer activities.
In Vivo Studies
In vivo evaluations using orthotopic models of pancreatic cancer showed that compound 7f inhibited tumor progression without causing significant weight loss in treated animals . This suggests a favorable safety profile alongside its therapeutic efficacy.
Pharmacokinetics
The pharmacokinetic properties of these compounds are crucial for their therapeutic applicability. For instance, compound 7f exhibited a bioavailability (BA) of approximately 89.9% when administered orally, with a half-life (T1/2) of 1.7 hours . Such properties are essential for determining dosing regimens in clinical settings.
Q & A
Q. What are the established synthetic routes for methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate?
The synthesis of this compound can be approached via functionalization of the indene scaffold. A common strategy involves introducing the amino group through azide reduction or direct amination. For example, in analogous compounds like 2-methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, azide intermediates were generated using NaN₃ under reflux, followed by Staudinger reduction to yield amines (80% yield) . Reaction optimization may involve adjusting temperature, solvent polarity (e.g., DCM or THF), and catalytic systems (e.g., Pd for cross-coupling). Purification typically employs column chromatography with gradients like pentane:ethyl acetate (9:1) .
Q. How is this compound characterized for structural confirmation?
Key characterization techniques include:
- ¹H NMR : Aromatic protons in similar indene derivatives appear as doublets (δ 7.60–7.69 ppm, J = 8.2 Hz), with methylene groups near δ 4.90–4.92 ppm .
- Chromatography : TLC (RF 0.52–0.7) and HPLC (purity >98%) are critical for assessing purity .
- Mass Spectrometry : High-resolution MS confirms molecular weight, while IR spectroscopy identifies functional groups like esters (C=O stretch ~1700 cm⁻¹) .
Q. What storage conditions are recommended to maintain compound stability?
Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis of the ester and amine groups . Stability studies on similar indene derivatives indicate degradation under prolonged exposure to moisture or elevated temperatures (>40°C) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
Yield optimization requires addressing competing side reactions. For example, in bromo-indene intermediates, substituting Br with NH₂ may require precise stoichiometry of aminating agents (e.g., NH₃/NaN₃) and catalysts (e.g., CuI). Evidence from related syntheses shows yields improving from 70% to 88% by adjusting reaction time (12–24 hrs) and temperature (60–80°C) . Microwave-assisted synthesis or flow chemistry could further enhance efficiency .
Q. What strategies mitigate purification challenges for this compound?
Purification difficulties often arise from polar byproducts. Strategies include:
- Solvent Selection : Use mixed solvents (e.g., hexane:EtOAc) to improve separation during column chromatography .
- Derivatization : Temporarily protect the amino group (e.g., Boc protection) to reduce polarity and facilitate isolation .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization to achieve high purity (>98%) .
Q. How does the amino group influence reactivity in downstream functionalization?
The amino group acts as a directing group in electrophilic aromatic substitution (e.g., nitration, halogenation). In indene derivatives, the NH₂ group enhances para/ortho selectivity for further substitutions. However, steric hindrance from the dihydro-indene scaffold may limit reactivity, requiring careful choice of catalysts (e.g., Lewis acids like AlCl₃) .
Q. What analytical methods resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data can arise from tautomerism or residual solvents. Cross-validation using:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm structure .
- Elemental Analysis : Validates empirical formulas, especially when impurities are suspected .
- X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives .
Methodological Considerations
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃) .
- Waste Disposal : Segregate hazardous waste (e.g., azide intermediates) and consult institutional guidelines for chemical disposal .
Q. How is computational modeling applied to predict the compound’s properties?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the amino group’s electron-donating effect increases electron density at the 5-carboxylate position, influencing its participation in cycloadditions or nucleophilic reactions .
Q. What are the implications of stereochemistry in synthetic applications?
The planar chirality of the dihydro-indene scaffold can lead to enantiomeric products. Chiral HPLC or asymmetric catalysis (e.g., using Evans auxiliaries) may be required to isolate enantiopure forms for medicinal chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
